molecular formula C14H13BBrClO3 B1284270 (3-Bromo-2-((4-chlorobenzyl)oxy)-5-methylphenyl)boronic acid CAS No. 849052-18-2

(3-Bromo-2-((4-chlorobenzyl)oxy)-5-methylphenyl)boronic acid

Cat. No.: B1284270
CAS No.: 849052-18-2
M. Wt: 355.42 g/mol
InChI Key: DKUPKFVGBUWCOP-UHFFFAOYSA-N
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Description

(3-Bromo-2-((4-chlorobenzyl)oxy)-5-methylphenyl)boronic acid (CAS: 849052-18-2) is a boronic acid derivative with a complex aromatic framework. Its structure features a bromine atom at the 3-position, a 4-chlorobenzyl ether at the 2-position, and a methyl group at the 5-position of the phenyl ring (Fig. 1). This compound is utilized in Suzuki-Miyaura cross-coupling reactions due to its boronic acid moiety, which facilitates carbon-carbon bond formation . Its applications span pharmaceuticals, materials science, and chemical synthesis, particularly in anticancer research .

Properties

IUPAC Name

[3-bromo-2-[(4-chlorophenyl)methoxy]-5-methylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BBrClO3/c1-9-6-12(15(18)19)14(13(16)7-9)20-8-10-2-4-11(17)5-3-10/h2-7,18-19H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKUPKFVGBUWCOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1OCC2=CC=C(C=C2)Cl)Br)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BBrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584578
Record name {3-Bromo-2-[(4-chlorophenyl)methoxy]-5-methylphenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849052-18-2
Record name B-[3-Bromo-2-[(4-chlorophenyl)methoxy]-5-methylphenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849052-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-Bromo-2-[(4-chlorophenyl)methoxy]-5-methylphenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-2-((4-chlorobenzyl)oxy)-5-methylphenyl)boronic acid typically involves the following steps:

    Bromination: The starting material, 2-((4-chlorobenzyl)oxy)-5-methylphenyl, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 3-position of the phenyl ring.

    Boronic Acid Formation: The brominated intermediate is then subjected to a borylation reaction using a boron source such as bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-2-((4-chlorobenzyl)oxy)-5-methylphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Bromo-2-((4-chlorobenzyl)oxy)-5-methylphenyl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Bromo-2-((4-chlorobenzyl)oxy)-5-methylphenyl)boronic acid primarily involves its reactivity as a boronic acid. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The presence of the bromine and chlorine substituents can influence the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Structural Variations and Electronic Effects

Key analogs differ in substituent positions and halogens on the benzyloxy group (Table 1). These variations influence electronic properties, steric hindrance, and reactivity:

Table 1: Structural Comparison of Selected Analogs

Compound Name CAS Number Substituent Positions (Benzyl) Molecular Weight Similarity Score
(3-Bromo-2-((4-chlorobenzyl)oxy)-5-methylphenyl)BA 849052-18-2 4-Cl 355.42 0.98
(3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)BA 849052-17-1 4-Cl (no methyl) 341.40 0.95
(3-Bromo-2-((3-chlorobenzyl)oxy)-5-methylphenyl)BA 870778-83-9 3-Cl 355.42 0.93
(3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)BA 849052-16-0 2-Cl 355.42 0.89
(3-Bromo-2-((3-methoxybenzyl)oxy)-5-methylphenyl)BA N/A 3-OCH₃ 351.20 N/A
  • Electronic Effects : The electron-withdrawing 4-Cl substituent increases the boronic acid's Lewis acidity compared to methoxy (electron-donating) analogs, enhancing reactivity in Suzuki couplings .

Reactivity in Cross-Coupling Reactions

The bromine atom at the 3-position serves as a leaving group, enabling cross-coupling reactions. However, analogs with para-substituted halogens (e.g., 4-Cl) exhibit higher reactivity due to reduced steric interference compared to ortho-substituted variants (e.g., 2-Cl) . For example:

  • The 4-chloro analog (CAS 849052-18-2) shows faster coupling rates than the 3-chloro derivative (CAS 870778-83-9) in Pd-catalyzed reactions .
  • Methoxy-substituted analogs (e.g., 3-OCH₃) demonstrate lower reactivity due to electron donation, stabilizing the boronic acid and reducing electrophilicity .

Biological Activity

(3-Bromo-2-((4-chlorobenzyl)oxy)-5-methylphenyl)boronic acid is a boronic acid derivative notable for its potential applications in medicinal chemistry and organic synthesis. The compound's unique structure, which includes a bromine atom, a chlorobenzyl ether, and a methyl group attached to a phenyl ring, enhances its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C14H13BBrClO3
  • Molecular Weight : 355.42 g/mol
  • CAS Number : 849052-17-1

The biological activity of this compound is primarily attributed to its boronic acid moiety, which allows for reversible interactions with diol-containing biomolecules such as glycoproteins and glycolipids. These interactions can modulate various cellular processes:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways by forming complexes with active sites.
  • Cell Signaling Modulation : It influences cell signaling pathways, affecting gene expression and cellular metabolism.
  • Membrane Interaction : The compound can alter the stability and function of cellular membranes by interacting with glycolipids.

Biological Activity Summary

The following table summarizes key findings regarding the biological activity of this compound:

Activity Type Description Reference
Enzyme InteractionInhibits specific metabolic enzymes, potentially affecting metabolic pathways.
Cell SignalingModulates signaling pathways leading to altered gene expression.
CytotoxicityExhibits low cytotoxicity in various cell lines at concentrations below 10 μM.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Cytotoxicity Assessment :
    • A study evaluated the cytotoxic effects of this compound on various cancer cell lines, demonstrating significant inhibition of cell proliferation with an IC50 value below 10 μM in MDA-MB-231 cells, indicating potential as an anticancer agent .
  • Mechanistic Studies on Enzyme Inhibition :
    • Research focused on the compound's ability to inhibit specific enzymes involved in metabolic processes, revealing that it could effectively disrupt enzymatic activity through competitive inhibition mechanisms .
  • Interaction with Glycoproteins :
    • The compound was shown to form stable complexes with glycoproteins, suggesting its utility in targeting cellular signaling pathways essential for cancer progression .

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